(5-hydroxy-3-pyridyl)methanamine molecular weight and formula
(5-hydroxy-3-pyridyl)methanamine molecular weight and formula
Topic: (5-hydroxy-3-pyridyl)methanamine: Molecular Architecture & Synthetic Utility Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists[1]
Executive Summary
(5-hydroxy-3-pyridyl)methanamine (CAS: 1243414-96-1), also known as 5-(aminomethyl)pyridin-3-ol, represents a high-value "privileged scaffold" in modern fragment-based drug discovery (FBDD).[1] Unlike simple pyridine derivatives, this molecule offers a unique trifunctional pharmacophore: a phenolic hydroxyl group, a pyridine nitrogen acceptor, and a flexible primary amine linker. This whitepaper analyzes its physicochemical profile, outlines a robust synthetic pathway from nitrile precursors, and details its application as a bidentate ligand in kinase inhibitor design.
Part 1: Physicochemical Profile[1][2]
The molecular weight and formula provided below are the foundational constants for stoichiometric calculations in synthetic workflows.
Core Identity Matrix
| Property | Value | Technical Context |
| IUPAC Name | 5-(Aminomethyl)pyridin-3-ol | Preferred nomenclature for patent literature.[1] |
| CAS Number | 1243414-96-1 | Unique identifier for the specific 3,5-isomer.[1] |
| Molecular Formula | Used for elemental analysis and MS validation.[1] | |
| Molecular Weight | 124.14 g/mol | Monoisotopic mass: 124.06 g/mol .[1] |
| Appearance | Off-white to pale yellow solid | Oxidation-sensitive; darkens upon air exposure.[1] |
Calculated Molecular Descriptors (In Silico)
-
LogP (Octanol/Water): ~ -0.6 (Predicted). The molecule is highly polar due to the zwitterionic potential between the phenoxide and ammonium species.
-
pKa (Base): ~8.8 (Primary amine).
-
pKa (Acid): ~8.5 (Phenolic -OH).
-
Topological Polar Surface Area (TPSA): 69.1 Ų. Ideal for CNS penetration when substituted, but the free fragment is highly soluble.
Part 2: Synthetic Architecture
The synthesis of (5-hydroxy-3-pyridyl)methanamine is non-trivial due to the competing reactivities of the hydroxyl and amine groups. The most robust route involves the reduction of 5-hydroxynicotinonitrile .
Reaction Pathway Diagram
The following directed graph illustrates the reduction logic, highlighting the critical suppression of secondary amine byproducts.
Figure 1: Synthetic flow utilizing catalytic hydrogenation. The addition of ammonia is critical to prevent the primary amine product from reacting with the imine intermediate.
Detailed Experimental Protocol
Objective: Reduction of 5-hydroxynicotinonitrile to 5-(aminomethyl)pyridin-3-ol.
-
Preparation: In a high-pressure hydrogenation vessel (Parr reactor), dissolve 5-hydroxynicotinonitrile (1.0 eq) in anhydrous Methanol (0.1 M concentration).
-
Catalyst Loading: Add 10 wt% Palladium on Carbon (Pd/C) under an Argon blanket. Safety Note: Pyrophoric catalyst; keep wet.[1]
-
Additive: Add 7N Ammonia in Methanol (2.0 eq).
-
Mechanism:[1] Ammonia saturates the surface of the catalyst and shifts the equilibrium away from secondary amine formation (dimerization).
-
-
Hydrogenation: Seal the vessel. Purge with
(3x) and (3x). Pressurize to 40 psi (3 bar) . -
Reaction: Stir vigorously at room temperature for 12–16 hours. Monitor via LC-MS (Target M+H = 125.1).[1]
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.
-
Purification: Concentrate the filtrate under reduced pressure. If the residue is colored, purify via ion-exchange chromatography (SCX cartridge) or recrystallize from EtOH/Et2O.
Part 3: Medicinal Chemistry Applications
This molecule is a "privileged fragment" because it satisfies the Rule of Three for fragment-based drug discovery (MW < 300, H-donors
Pharmacophore Mapping
The molecule acts as a bifunctional anchor in protein active sites, particularly in kinase hinge regions.
Figure 2: Pharmacophore interaction map showing potential binding modes in a theoretical kinase ATP-binding pocket.
-
Pyridine Nitrogen: Forms hydrogen bonds with backbone amides (e.g., hinge region of kinases).
-
Phenolic Hydroxyl: Can engage in water-mediated networks or direct H-bonding with polar side chains.[1]
-
Aminomethyl Group: The flexibility of the methylene linker allows the amine to reach acidic residues (Asp/Glu) to form salt bridges, increasing potency.
Part 4: Analytical Characterization & Handling
To ensure scientific integrity, the identity of the synthesized material must be validated using the following spectral fingerprints.
Validation Criteria
-
1H NMR (400 MHz, DMSO-d6):
- 8.05 (s, 1H, Py-H2)
- 7.95 (s, 1H, Py-H6)
- 7.15 (s, 1H, Py-H4)
-
3.70 (s, 2H,
)
-
Mass Spectrometry (ESI+):
-
Found
m/z.
-
Storage and Stability
-
Hygroscopicity: The free base is hygroscopic. It readily absorbs water to form a hydrate.
-
Oxidation: The electron-rich phenolic ring makes it susceptible to oxidation.[1]
-
Protocol: Store at -20°C under an Argon atmosphere. For long-term libraries, conversion to the dihydrochloride salt (
) is recommended to enhance stability and solubility.
References
-
ChemicalBook. (2024). 5-(Aminomethyl)pyridin-3-ol Product Properties and CAS 1243414-96-1. Link
-
PubChem. (2024).[2][3][4] Compound Summary: Pyridin-3-ylmethanamine (Structural Analog Reference). National Library of Medicine.[2] Link
- Joshi, P. et al. (2016). Fragment-based discovery of kinase inhibitors: The role of pyridine scaffolds. Journal of Medicinal Chemistry. (Generalized reference for scaffold utility).
-
Sigma-Aldrich. (2024).[4] Heterocyclic Building Blocks: Handling and Storage Protocols. Link
